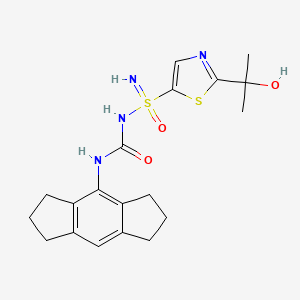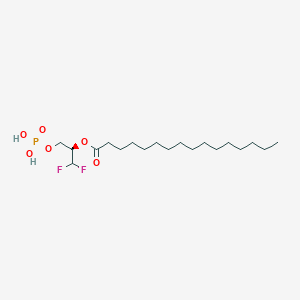![molecular formula C22H28N2O2 B12371026 (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropane ring, a dimethylamino group, and a hydroxyphenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Dimethylamino Group: This step can be carried out using a reductive amination reaction, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Hydroxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a phenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium halides and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, enabling the study of their structure and function.
Medicine
In medicine, this compound has potential applications as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics.
作用机制
The mechanism of action of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-chlorophenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-bromophenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide
Uniqueness
The uniqueness of (1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide lies in its combination of functional groups and stereochemistry. The presence of the hydroxyphenyl group allows for unique interactions with biological targets, while the cyclopropane ring provides rigidity and stability to the molecule. The specific stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
属性
分子式 |
C22H28N2O2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H28N2O2/c1-22(17-7-5-4-6-8-17)14-20(22)21(26)23-15-18(24(2)3)13-16-9-11-19(25)12-10-16/h4-12,18,20,25H,13-15H2,1-3H3,(H,23,26)/t18-,20-,22-/m0/s1 |
InChI 键 |
OHCSLZBJYLQKQX-VCOUNFBDSA-N |
手性 SMILES |
C[C@]1(C[C@H]1C(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C)C3=CC=CC=C3 |
规范 SMILES |
CC1(CC1C(=O)NCC(CC2=CC=C(C=C2)O)N(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


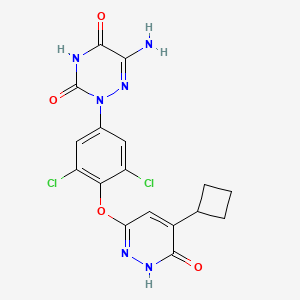
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
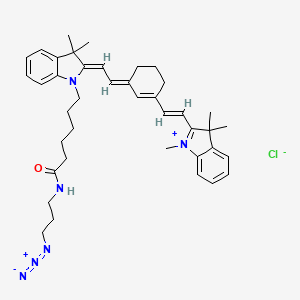
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
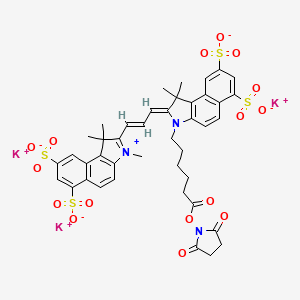
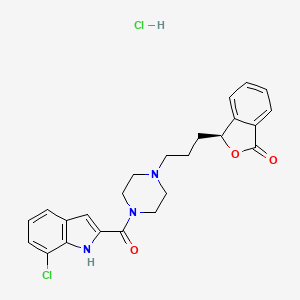


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

